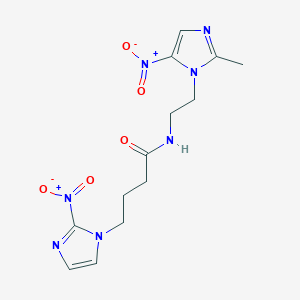
Difril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A drug formerly used in the treatment of angina pectoris but superseded by less hazardous drugs. Prenylamine depletes myocardial catecholamine stores and has some calcium channel blocking activity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1406)
Scientific Research Applications
Pharmacological Effects on Adrenergic Nerve Fibers
Difril, along with odiphalin, has been studied for its effects on the concentration of catecholamines in adrenergic nerve fibers of various rat organs, including the myocardium, vas deferens, mesenteric vessels, iris, and heart valves. Research utilizing histochemical methods and photometry has shown that these organs respond differently to pharmacological agents like difril, with venous vessels being particularly sensitive. These findings suggest the potential heterogeneity of adrenergic nerves in organs and tissues and point to difril's influence on the sympathetic nervous system (Strinskaia et al., 1980; L. A. Strinskaia et al., 1980).
Synthesis Methods
Another aspect of difril's scientific applications involves its synthesis process. The current method for synthesizing Difril, starting from ethyl 3,3-diphenylpropionate (EDPP), involves reduction via the Bouveault--Blanc method. However, this process, which uses metallic sodium in an isopropyl alcohol solution, has been criticized for its variable yield, labor-intensive nature, and fire risk due to the large excess of metallic sodium used. This has led to investigations into alternative reduction methods that could offer safer and more efficient synthesis routes for Difril (Taube et al., 1976).
properties
CAS RN |
1049-27-0 |
|---|---|
Product Name |
Difril |
Molecular Formula |
C24H28ClN |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H27N.ClH/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,20,24-25H,17-19H2,1H3;1H |
InChI Key |
MZICOCXOCXGTEM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
synonyms |
Corontin Difril Prenylamine Segontin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)


![2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester](/img/structure/B1202328.png)





![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)
